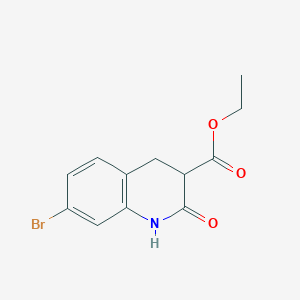

Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-4,6,9H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXFSCSRUAJVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145356 | |

| Record name | 3-Quinolinecarboxylic acid, 7-bromo-1,2,3,4-tetrahydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415819-90-7 | |

| Record name | 3-Quinolinecarboxylic acid, 7-bromo-1,2,3,4-tetrahydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415819-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 7-bromo-1,2,3,4-tetrahydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis Starting from m-Bromoaniline Derivatives

A common approach to synthesize quinoline carboxylates involves condensation and cyclization of substituted anilines with malonate esters, followed by functional group transformations.

Step 1: Condensation and Cyclization

m-Bromoaniline is reacted with diethyl methylene malonate or malonic acid derivatives under heating in a high-boiling solvent such as diphenyl ether at elevated temperatures (~240°C). This reaction leads to the formation of ethyl 7-bromo-4-hydroxy-3-quinoline carboxylate intermediates with high yield (~90%) and purity (>98%) as indicated by liquid chromatography analysis.Step 2: Hydrolysis and Esterification

The intermediate esters undergo hydrolysis catalyzed by aqueous hydrochloric acid (1–2 mol/L) under reflux for 0.5–2 hours. This step converts alkyl esters to the corresponding acids with high yield (~96%) and purity (~99%) after filtration and washing.Step 3: Oxidation and Functional Group Modification

To obtain the 2-oxo-3,4-dihydroquinoline core, further oxidation or rearrangement steps are performed, often involving reagents like thionyl chloride or phosphoryl trichloride (POCl3) to introduce or modify the oxo group at position 2, and to convert hydroxy groups to chloro or other substituents if needed.

One-Pot Catalytic Synthesis Using Rhodium Acetate Catalyst

A more recent, efficient method involves a one-pot catalytic process that synthesizes 3-substituted quinoline carboxylates, including bromo-substituted derivatives, from anilines and alkynes.

-

- Reactants: Aniline derivatives (including bromo-substituted) and ethyl propynoate

- Catalyst: Rhodium acetate (recyclable)

- Solvent and Additives: Formic acid

- Temperature: 20–30°C (room temperature)

- Atmosphere: Nitrogen

- Reaction Time: 4–6 hours

Outcome:

This process yields 3-substituted quinoline carboxylates with yields greater than 80%, providing a cost-effective, scalable, and industrially feasible route.

Halogenation and Functional Group Interconversion Using Thionyl Chloride and POCl3

To specifically introduce or modify halogen substituents on the quinoline ring, reagents such as thionyl chloride and phosphoryl trichloride are employed.

-

- Starting Material: Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Conditions: Dissolution in thionyl chloride with catalytic N,N-dimethylformamide (DMF), reflux overnight

- Workup: Concentration, neutralization with sodium carbonate, filtration, washing, and drying

- Yield: Approximately 76%

- Product: Ethyl 7-bromo-4-chloroquinoline-3-carboxylate, a key intermediate for further transformations.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The condensation and cyclization approach remains a classical, reliable method with high yields and purity but involves high-temperature reactions and multiple steps.

- The one-pot rhodium-catalyzed method offers a modern, cost-effective alternative with fewer steps and milder conditions, suitable for large-scale production.

- Halogenation strategies using thionyl chloride and POCl3 enable functional group interconversions critical for tailoring the quinoline scaffold for specific applications.

- These methods collectively provide a versatile toolkit for synthesizing ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate and related derivatives for pharmaceutical and synthetic chemistry research.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products:

Substitution: Products include various substituted quinoline derivatives.

Reduction: Reduced derivatives of the quinoline ring.

Oxidation: Quinoline N-oxides and other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) determined through dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | 0.5 - 10 | Staphylococcus aureus |

| Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | 1 - 20 | Escherichia coli |

These findings suggest potential applications in developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Synthesis of Bioactive Compounds

Intermediate in Organic Synthesis

Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate serves as a valuable intermediate in synthesizing other bioactive molecules. It can be utilized to create various derivatives through substitution reactions, which can enhance biological activity or modify pharmacokinetic properties.

For instance, the compound can undergo further functionalization to produce derivatives with enhanced activity against specific targets in cancer therapy or infectious diseases .

Anticancer Research

Potential Anticancer Properties

Recent studies have indicated that quinoline derivatives possess anticancer properties. Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with cell proliferation and survival.

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Apoptosis induction via caspase activation |

| MCF7 | 15 | Inhibition of PI3K/Akt pathway |

These results highlight the compound's potential as a lead structure for developing new anticancer therapies .

Pharmacological Studies

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate is crucial for assessing its viability as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest favorable absorption characteristics and moderate metabolic stability.

Toxicological assessments are also essential to ensure safety profiles. Early-stage studies indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation .

Mechanism of Action

The mechanism of action of ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the quinoline core play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs: a quinolone antibacterial intermediate, a quinoxaline derivative, and a closely related ethyl-substituted quinoline.

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle: The quinoline core (target and ) is distinct from the quinoxaline in , which introduces two nitrogen atoms, altering hydrogen-bonding capacity and electronic properties.

Substituent Effects: Bromine: Present in all compounds except , bromine serves as a halogen bond donor or synthetic handle for cross-coupling. Ester Groups: Ethyl esters (target, ) are more hydrolytically labile than tert-butyl (), influencing metabolic stability in drug design. Functional Groups: ’s amino, fluoro, and methoxy groups are critical for antibacterial activity, absent in the target compound .

Biological Relevance: ’s compound highlights the importance of cyclopropyl and fluoro substituents in quinolone antibiotics (e.g., ciprofloxacin).

Biological Activity

Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, synthesis methods, and potential therapeutic applications.

Molecular Formula: C12H10BrN2O3

Molecular Weight: 296.117 g/mol

CAS Number: 762260-64-0

The structure of Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate is characterized by the presence of a quinoline ring system, which is known for its pharmacological significance.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. In a study focusing on substituted quinolines, compounds similar to Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline were tested against various bacterial strains, including Mycobacterium tuberculosis. These studies indicated that certain derivatives showed higher activity than standard antibiotics like isoniazid and pyrazinamide .

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline has been included in studies assessing its effects on cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer models . The mechanism often involves the disruption of topoisomerase activity, which is crucial for DNA replication and repair.

Enzyme Inhibition

Another significant aspect of the biological activity of Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline is its potential as an enzyme inhibitor. Studies have reported that quinoline derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline typically involves multi-step reactions starting from readily available precursors. For example, one method includes the reaction of bromoaniline derivatives with ethyl acetoacetate under basic conditions to form the quinoline scaffold. The process can be optimized using different solvents and temperatures to enhance yield and purity .

Case Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, researchers synthesized a series of quinoline derivatives and evaluated their antimicrobial activity against M. tuberculosis. Ethyl 7-bromo derivatives exhibited promising results, suggesting modifications could enhance efficacy against resistant strains .

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported on the anticancer effects of various quinoline derivatives, including Ethyl 7-bromo variants. The study found that these compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted quinolines. For example, bromination at the 7-position can be achieved using bromine or N-bromosuccinimide under controlled conditions. Subsequent esterification or cyclization steps (e.g., using ethyl chloroformate) are employed to introduce the carboxylate moiety. Key steps include:

- Nucleophilic substitution for bromine introduction.

- Cyclocondensation to form the dihydroquinoline core.

- Purification via column chromatography or recrystallization.

Reaction yields and regioselectivity depend on solvent polarity, temperature, and catalysts (e.g., Bu₄NI in DMSO) .

| Reaction Condition | Catalyst | Product Ratio |

|---|---|---|

| DMSO, 80°C | None | 1:0.8 (A:B) |

| DMSO, 80°C | Bu₄NI | 1:1.5 (A:B) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., bromine at C7, ester at C3).

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups.

- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M-Na]⁻ peaks.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C—H⋯O interactions) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent vapor inhalation.

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can reaction conditions influence the regioselectivity of ethylation in related quinoline derivatives?

Regioselectivity in ethylation is governed by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring C4- over N1-ethylation.

- Catalysts : Bu₄NI enhances nucleophilicity at specific sites via iodide ion coordination.

- Temperature : Higher temperatures (80–100°C) promote kinetic control, shifting product ratios.

For example, in DMSO with Bu₄NI, the ethylation of 4-hydroxyquinoline derivatives yields a 1.5:1 ratio of C4- vs. N1-substituted products .

Q. How does SHELX software assist in the refinement of crystal structures for such compounds?

SHELX (e.g., SHELXL) refines crystallographic data by:

Data Integration : Processes intensity data from diffraction experiments.

Structure Solution : Uses Patterson or direct methods (SHELXS/SHELXD) for phase determination.

Hydrogen Bond Analysis : Identifies C—H⋯O and π-π interactions via distance/angle constraints.

Validation : Checks for twinning, disorder, and thermal motion using R-factors and electron density maps.

This software is critical for resolving high-resolution structures and verifying intermolecular interactions .

Q. What methodologies are used to analyze hydrogen bonding patterns in quinoline derivatives?

- Graph Set Analysis : Classifies hydrogen bonds into motifs (e.g., R₂²(8) rings) to predict packing arrangements.

- Crystallographic Data Mining : Cross-references the Cambridge Structural Database (CSD) to identify common interaction patterns.

For example, C—H⋯O bonds (2.5–3.0 Å) in Ethyl 7-bromo derivatives stabilize layered crystal packing, as seen in related quinoline esters .

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| C9—H9⋯O1 | 2.68 | 145 |

| C12—H12⋯O2 | 2.72 | 152 |

Q. How can researchers resolve discrepancies in crystallographic data obtained from different refinement software?

Q. What strategies optimize the antimicrobial activity of quinoline-3-carboxylate derivatives?

- Substituent Tuning : Electron-withdrawing groups (e.g., Br, F) at C7 enhance bacterial topoisomerase inhibition.

- Triazole Hybridization : Click chemistry with azides (Sharpless conditions) introduces heterocyclic moieties, improving fungal activity.

- SAR Studies : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to establish structure-activity relationships. For instance, ethyl 7-chloro-6-fluoro derivatives show MIC values of 8–16 µg/mL against resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.